molecular formula C8H11NO2 B1221693 2,5-Dimethyl-3-hydroxy-4-pyridinemethanol CAS No. 4811-03-4

2,5-Dimethyl-3-hydroxy-4-pyridinemethanol

Cat. No.: B1221693
CAS No.: 4811-03-4
M. Wt: 153.18 g/mol
InChI Key: ROLBJTGZEPVEEG-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-hydroxy-4-pyridinemethanol is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol It is a derivative of pyridine, characterized by the presence of two methyl groups, a hydroxyl group, and a hydroxymethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-hydroxy-4-pyridinemethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylpyridine.

    Hydroxymethylation: The hydroxymethyl group at the 4-position can be introduced via a formylation reaction followed by reduction.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: The use of catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Precise control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-3-hydroxy-4-pyridinemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or other reduced derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

2,5-Dimethyl-3-hydroxy-4-pyridinemethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-hydroxy-4-pyridinemethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways: It may modulate biochemical pathways related to metabolism, signal transduction, or gene expression.

Comparison with Similar Compounds

    2,5-Dimethyl-3-hydroxy-4-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

    2,5-Dimethyl-3-hydroxy-4-pyridinealdehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.

    2,5-Dimethyl-3-hydroxy-4-pyridineketone: Similar structure but with a ketone group instead of a hydroxymethyl group.

Uniqueness: 2,5-Dimethyl-3-hydroxy-4-pyridinemethanol is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-(hydroxymethyl)-2,5-dimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-3-9-6(2)8(11)7(5)4-10/h3,10-11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLBJTGZEPVEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964004
Record name 4-(Hydroxymethyl)-2,5-dimethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4811-03-4
Record name 5'-Deoxypyridoxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004811034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Hydroxymethyl)-2,5-dimethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-DEOXYPYRIDOXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6G8SL2MJT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does 5'-Deoxypyridoxine interact with pyridoxal kinase and what are the downstream effects?

A1: 5'-Deoxypyridoxine acts as a competitive inhibitor of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal (vitamin B6) into pyridoxal 5'-phosphate, the active form of the vitamin. [] This inhibition effectively reduces the availability of pyridoxal 5'-phosphate, which plays a crucial role as a coenzyme in various metabolic reactions, including amino acid metabolism. The reduced availability of pyridoxal 5'-phosphate can lead to various metabolic disruptions.

Q2: What are the major urinary metabolites of 5'-Deoxypyridoxine in rats?

A2: Research indicates that 5'-Deoxypyridoxine undergoes metabolic transformations in rats. Two major urinary metabolites have been identified: 5'-deoxypyridoxine-3-sulfate [] and 5'-Deoxypyridoxine 4'-sulfate. [] This suggests that sulfation plays a key role in the detoxification and elimination of this compound.

Q3: How does the structure of 5'-Deoxypyridoxine impact its interaction with pyridoxal kinase?

A3: Studies investigating the substrate specificity of pyridoxal kinase highlight the importance of the hydroxymethyl group at the 5 position of the pyridine ring for phosphorylation. [] 5'-Deoxypyridoxine, lacking this hydroxymethyl group, displays weak or absent phosphorylation by pyridoxal kinase. This structural difference likely contributes to its ability to act as a competitive inhibitor, binding to the enzyme without being phosphorylated itself.

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